5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Description
5-[4-(Benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamine group at position 3 and a benzenesulfonyl-piperazine moiety at position 3. The dimethylamine substituent may contribute to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-19(2)16-12-14(13-17-18-16)20-8-10-21(11-9-20)24(22,23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIBCUQRERNXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been explored for its interactions with biological targets, such as dopamine receptors.
Industry: Its derivatives are investigated for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. This interaction is mediated through the piperazine ring, which fits into the receptor binding pocket, and the benzenesulfonyl group, which enhances binding affinity .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include:
- Core heterocycle : Pyridazine (target compound) vs. pyridine, pyrimidine, or triazine in analogs.
- Piperazine substituents : Benzenesulfonyl (target) vs. trifluoromethylphenyl (Example 5, ), methyl ( ), or furan/p-tolyl groups (iCARM1, ).
- Amine substituents : N,N-dimethyl (target) vs. acetamide ( ) or secondary amines ( ).
Table 1: Structural Features of Selected Analogs
Physicochemical and Pharmacokinetic Properties
- Molecular weight : The target compound (estimated MW ~400–450 g/mol) aligns with drug-like properties, similar to UDO (MW ~500 g/mol, ) and iCARM1 (MW ~450 g/mol, ).
- Lipophilicity : The trifluoromethylphenyl group in UDO and Example 5 increases lipophilicity, whereas the benzenesulfonyl group may balance solubility and membrane permeability.
Biological Activity
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings, focusing on its biological activity, pharmacological properties, and potential clinical implications.
Chemical Structure and Properties
The compound belongs to the class of n-arylpiperazines , characterized by a piperazine ring substituted with an aryl group. Its chemical structure is as follows:
- IUPAC Name : 4-chloro-6-(4-{4-[(4-methanesulfonylphenyl)methyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol
- Chemical Formula : C21H23ClN4O4S
- Molecular Weight : 462.95 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may be relevant in treating psychiatric disorders.
- Serotonin Receptor Modulation : The compound may act as a serotonin receptor modulator, influencing mood and anxiety pathways.
- Dopaminergic Activity : Potential interactions with dopaminergic receptors suggest possible applications in treating conditions like schizophrenia or Parkinson's disease.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has moderate absorption and distribution characteristics:
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.6431 |
| Blood-Brain Barrier Penetration | -0.7647 |
| P-glycoprotein Substrate | Yes |
| CYP450 3A4 Substrate | Yes |
These properties suggest that the compound may effectively cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds within the same class, providing insights into potential therapeutic applications:
- Antidepressant Effects : A study indicated that compounds with similar structures exhibited significant antidepressant-like effects in rodent models, suggesting that this compound may also possess such properties.
- Anxiolytic Activity : Research on related piperazine derivatives showed promising anxiolytic effects, supporting further investigation into this compound's potential for anxiety disorders.
- Neuroprotective Properties : Some analogs have demonstrated neuroprotective effects in vitro, indicating that this compound could be beneficial in neurodegenerative conditions.
Future Directions and Clinical Implications
Given the promising biological activity observed in preliminary studies, further research is warranted to explore:
- Clinical Trials : Initiating Phase I clinical trials to assess safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific receptors.
- Combination Therapies : Evaluating the effectiveness of this compound in combination with other therapeutic agents for enhanced outcomes in complex disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
